![molecular formula C11H8BrN3O2 B13957581 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine CAS No. 1012344-89-6](/img/structure/B13957581.png)
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused imidazo[1,2-b]pyridazine core with a bromine atom at the 3-position and a furan-2-ylmethoxy group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with furan-2-ylmethanol under basic conditions. The reaction typically employs a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan-2-ylmethoxy group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkylamines, thiols, and palladium catalysts for cross-coupling reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine, while oxidation of the furan ring can lead to the formation of a furanone derivative .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Research: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various cellular effects, including apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 3-(4-Fluorophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine
- N-cyclohexylimidazo[1,2-b]pyridazin-6-amine
Uniqueness
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is unique due to the presence of the furan-2-ylmethoxy group, which can impart distinct electronic and steric properties. This makes it a valuable scaffold for designing compounds with specific biological activities and improved pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
1012344-89-6 |
|---|---|
Molekularformel |
C11H8BrN3O2 |
Molekulargewicht |
294.10 g/mol |
IUPAC-Name |
3-bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C11H8BrN3O2/c12-9-6-13-10-3-4-11(14-15(9)10)17-7-8-2-1-5-16-8/h1-6H,7H2 |
InChI-Schlüssel |
KDRFSAYDNRYPFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)COC2=NN3C(=NC=C3Br)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



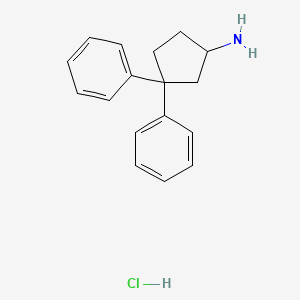
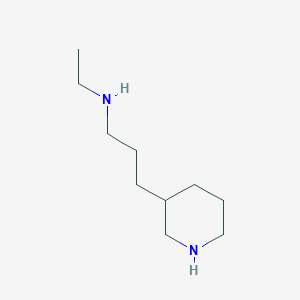
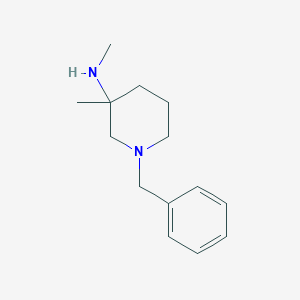
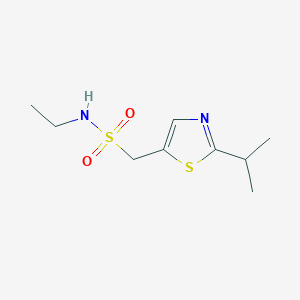
![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)
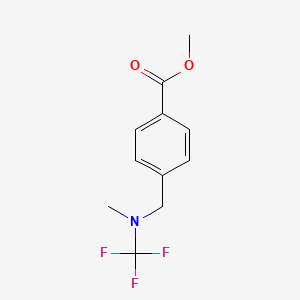
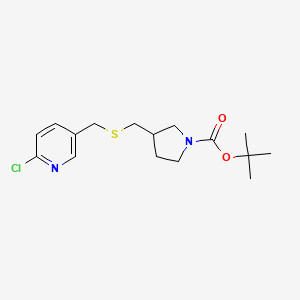
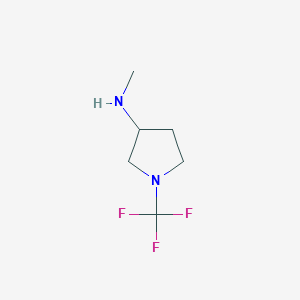
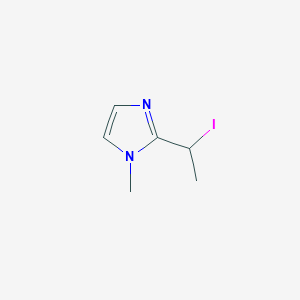
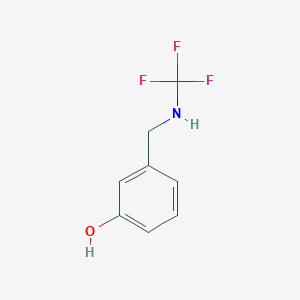
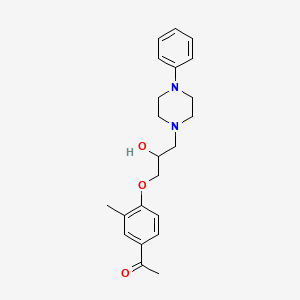

![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
